Tebuconazole

描述

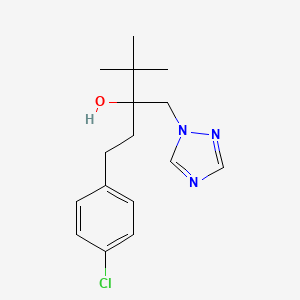

Structure

3D Structure

属性

IUPAC Name |

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMNMQRDXWABCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032113 | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline] | |

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 36 mg/L at pH 5-9, 20 °C | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C | |

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

107534-96-3, 80443-41-0 | |

| Record name | Tebuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107534-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebuconazole (unspecified) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080443410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107534963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-[2-(4-chlorophenyl)ethyl]-α-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/401ATW8TRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105 °C | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Molecular and Biochemical Mechanisms of Tebuconazole Action

Sterol Biosynthesis Inhibition

Tebuconazole functions as a demethylation inhibitor (DMI), a class of fungicides that disrupt membrane synthesis by blocking the demethylation step in the sterol biosynthesis pathway oekotoxzentrum.chfao.orgepa.gov. This interference leads to the accumulation of abnormal sterol precursors and a deficiency of essential sterols, ultimately compromising cellular integrity and function oekotoxzentrum.chpatsnap.com.

Fungal Sterol 14α-Demethylase (CYP51) as a Primary Target

The primary fungicidal activity of this compound is attributed to its specific inhibition of the enzyme sterol 14α-demethylase, also known as Cytochrome P450 51 (CYP51 or lanosterol (B1674476) 14α-demethylase) ontosight.aioekotoxzentrum.cheuropa.eupatsnap.commdpi.commdpi.comnih.govmedchemexpress.comtaylorandfrancis.comfrontiersin.org. This enzyme is crucial in the fungal sterol biosynthesis pathway, responsible for the demethylation at the C14 position of lanosterol oekotoxzentrum.chmdpi.commdpi.comtaylorandfrancis.com. By hindering CYP51 activity, this compound prevents the conversion of lanosterol to ergosterol (B1671047), a vital component of fungal cell membranes ontosight.aiagrogreat.comoekotoxzentrum.cheuropa.eupatsnap.commdpi.commdpi.comnih.govtaylorandfrancis.comfrontiersin.orglktlabs.com.

Table 1: this compound Inhibition of Fungal CYP51

| Target Enzyme | Organism | IC₅₀ (µM) | Reference |

| CYP51 | Candida albicans | 0.9 | medchemexpress.com |

| Truncated CYP51 | Homo sapiens | 1.3 | medchemexpress.com |

Interactions with Non-Target Organism Biochemical Pathways

While primarily designed to target fungal sterol biosynthesis, this compound can also interact with sterol synthesis pathways in non-target organisms due to the evolutionary conservation of CYP51 enzymes across different eukaryotes oekotoxzentrum.cheuropa.eupharmahealthsciences.net.

Phytosterol Synthesis in Plants

In plants, sterol 14α-demethylase is involved in the synthesis of phytosterols, which are crucial components of plant cell membranes and play roles in plant growth and development oekotoxzentrum.chresearchgate.net. This compound, being a demethylation inhibitor, has the potential to affect phytosterol synthesis in plants oekotoxzentrum.chresearchgate.net. Although this compound is used as a plant growth regulator in some applications, its effects on plant sterol biosynthesis and other plant target molecules have been less extensively explored compared to its fungicidal action oekotoxzentrum.chresearchgate.net. Studies have indicated that this compound can influence the balance of phytohormones in plants researchgate.net.

Cholesterol Biosynthesis in Animals

In animals, sterol 14α-demethylase (CYP51) is involved in the biosynthesis of cholesterol, a crucial lipid for cell membranes and a precursor for various physiologically important molecules, including steroid hormones oekotoxzentrum.chnih.govpharmahealthsciences.netresearchgate.net. This compound can inhibit mammalian CYP enzymes, including those essential for cholesterol synthesis oekotoxzentrum.cheuropa.eupharmahealthsciences.netresearchgate.net. This inhibition can lead to an increase in cholesterol levels, potentially reflecting a reduced conversion of cholesterol to other steroids pharmahealthsciences.net. For instance, studies in rats have shown a significant increase in testicular cholesterol concentration after this compound treatment, which may indicate impaired spermatogenesis due to reduced conversion of cholesterol to testosterone (B1683101) pharmahealthsciences.net.

Aromatase Inhibition Studies

This compound has been identified as an inhibitor of aromatase (CYP19), an enzyme responsible for converting androgens to estrogens in the steroidogenesis pathway oekotoxzentrum.chlktlabs.comresearchgate.netacri.gov.twlilab-ecust.cnmst.dkacs.orgnih.gov. This inhibition can lead to a decrease in estrogen levels and an increase in androgen levels, thereby disrupting the balance of steroid hormones acri.gov.twacs.orgescholarship.org. Research indicates that this compound can decrease serum aromatase activity in both male and female rats, and significantly reduce serum 17β-estradiol (E2) concentrations acri.gov.tw. In zebrafish, this compound exposure has been shown to induce male-biased sex differentiation, decrease 17β-estradiol levels, and reduce the expression of cyp19a, consistent with aromatase inhibition acs.orgescholarship.org. While some studies suggest that this compound's aromatase inhibition occurs at concentrations close to cytotoxic levels, its impact on steroidogenesis and potential as an endocrine disruptor has been noted oekotoxzentrum.chlktlabs.comlilab-ecust.cnmst.dkacs.org.

Table 2: Effects of this compound on Aromatase Activity and Steroid Hormones

| Organism | Effect on Aromatase Activity | Effect on Estrogen (E2) | Effect on Testosterone | Reference |

| Rats | Decreased serum activity | Decreased serum E2 | Not significantly affected (female rats) | acri.gov.tw |

| Zebrafish | Reduced expression of cyp19a | Decreased E2 levels | Increased testosterone levels | acs.orgescholarship.org |

Iii. Environmental Fate and Transport of Tebuconazole

Persistence and Degradation Dynamics

Tebuconazole exhibits varying degrees of persistence depending on the environmental matrix and specific conditions, with degradation primarily occurring through microbial metabolism and, to a lesser extent, photodegradation. It demonstrates high hydrolytic stability across a range of pH values.

This compound is persistent in soil, with its degradation influenced by factors such as soil pH, organic carbon content, soil biological properties, temperature, and moisture content. nih.gov

Aerobic Soil Metabolism: Under aerobic conditions, this compound generally shows a long half-life. Reported aerobic soil metabolism half-lives include:

796 days in sandy loam soil epa.govepa.gov

783 days regulations.govregulations.gov

610 days epa.govregulations.gov

A broader range of 49 to 610 days has been indicated in open literature, highlighting variability in degradation rates depending on soil types and conditions. nih.govregulations.gov

Anaerobic Soil Metabolism: this compound also persists under anaerobic conditions. Reported anaerobic soil metabolism half-lives include:

1063 days in sandy loam soil epa.gov

400 days in sandy loam soil epa.gov

Greater than one year regulations.govregulations.gov

A specific value of 1478 days has also been reported. regulations.gov

Table 1: this compound Soil Metabolism Half-Lives

| Condition | Half-Life (Days) | Source |

| Aerobic | 796 | epa.govepa.gov |

| Aerobic | 783 | regulations.govregulations.gov |

| Aerobic | 610 | epa.govregulations.gov |

| Aerobic | 49-610 (range) | nih.govregulations.gov |

| Anaerobic | 1063 | epa.gov |

| Anaerobic | 400 | epa.gov |

| Anaerobic | >365 (stable) | regulations.govregulations.gov |

| Anaerobic | 1478 | regulations.gov |

Photodegradation is a slow process for this compound in both aqueous and soil environments.

Aqueous Photodegradation: this compound is relatively stable to photodegradation in water.

Calculated or extrapolated half-lives in sterile pH 7 buffered solution range from 590 days epa.govepa.govregulations.gov to approximately 600 days epa.gov.

Other studies suggest half-lives greater than 1 year fao.org or 1144 days. canada.ca No photoreaction was observed in aqueous solution after 30 days of irradiation. fao.org

Soil Photodegradation: Photodegradation on soil is also slow.

Half-lives reported include 192.5 days epa.govepa.gov, 193 days regulations.govregulations.gov, and 191 days epa.gov.

Photochemical degradation occurred slowly on soil, with 86% of the parent compound recovered after 34 days of irradiation. fao.org Soil photolysis is not always the dominant degradation pathway due to its dependence on foliage canopy coverage. regulations.gov

Table 2: this compound Photodegradation Half-Lives

| Medium | Half-Life (Days) | Source |

| Water | 590 | epa.govepa.govregulations.gov |

| Water | ~600 | epa.gov |

| Water | >365 | fao.org |

| Water | 1144 | canada.ca |

| Soil | 192.5 | epa.govepa.gov |

| Soil | 193 | regulations.govregulations.gov |

| Soil | 191 | epa.gov |

This compound demonstrates high hydrolytic stability across a wide range of pH values. It is resistant to hydrolysis and is considered stable at pH 5, 7, and 9. epa.govepa.govregulations.govepa.govregulations.govfao.orgherts.ac.uk The hydrolysis half-life is reported as significantly greater than 28 days epa.gov or even exceeding 1 year for aqueous buffered solutions at pH 4, 7, and 9 at 22°C. fao.orgherts.ac.uk

Mobility and Distribution in Environmental Compartments

This compound's mobility and distribution in the environment are largely governed by its adsorption to soil particles and its potential for transport through water.

This compound is characterized by its moderate to relatively immobile nature in soil, primarily due to its strong adsorption to soil particles, which increases with higher organic matter content. epa.govepa.govregulations.gov

Adsorption Coefficients:

Koc (Organic Carbon-Water Partition Coefficient): Values range from 906 to 1251 mL/g epa.govepa.gov, with other reported ranges from 463 to 1251 mL/g regulations.gov and 463 to 1877 mL/g regulations.govoekotoxzentrum.ch. The log Koc values are typically in the range of 2.67-3.10, with a geometric mean of 3.01. oekotoxzentrum.ch

Kd (Soil-Water Distribution Coefficient): Kd values for adsorption range from 7.69 to 16.39 mL/g. epa.govepa.govregulations.gov

Table 3: this compound Soil Adsorption Coefficients

| Parameter | Value Range (mL/g) | Source |

| Koc | 906-1251 | epa.govepa.gov |

| Koc | 463-1251 | regulations.gov |

| Koc | 463-1877 | regulations.govoekotoxzentrum.ch |

| Kd | 7.69-16.39 | epa.govepa.govregulations.gov |

Leaching Potential: Despite its general immobility, this compound has a low potential to reach groundwater, except in specific soil types characterized by high sand content and low organic matter. epa.govepa.govregulations.govlabelsds.comgreenbook.netnewsomseed.com Vertical movement of this compound has been observed in bare ground plots, with detection in deeper soil horizons (e.g., 6 to 12 inches) in sandy soils. epa.govepa.govregulations.gov Consistent use over many years may lead to groundwater contamination. regulations.gov

This compound can be transported to surface water bodies through two primary mechanisms: spray drift during application and runoff from treated areas.

Spray Drift: During application, this compound may drift off-site and contaminate surface water. regulations.govlabelsds.comgreenbook.netnewsomseed.com Applicators are responsible for managing spray drift by considering factors such as application equipment settings, droplet size (medium to large droplets are recommended), and spray pressure. labelsds.comnewsomseed.com

Runoff: this compound has a high potential for runoff into surface water, particularly when adsorbed onto soil particles. This can occur for several months or more after application. epa.govepa.govregulations.govlabelsds.comgreenbook.netnewsomseed.com

Poorly draining soils and soils with shallow water tables are more susceptible to runoff containing this compound. labelsds.comgreenbook.netnewsomseed.com

Implementing well-maintained vegetative buffer strips between application areas and surface water features (e.g., ponds, streams, springs) can significantly reduce the potential for contamination from rainfall-runoff. labelsds.comgreenbook.netnewsomseed.com

Avoiding applications when rainfall is forecasted within 48 hours is recommended to minimize runoff. labelsds.comgreenbook.netnewsomseed.com

Iv. Ecotoxicological Investigations of Tebuconazole

Effects on Non-Target Terrestrial Organisms

Once applied, tebuconazole can enter terrestrial habitats through spray drift. canada.ca While it binds readily to soil particles and is broken down very slowly by microorganisms, its persistence can lead to accumulation with repeated applications. canada.ca

Studies have shown that this compound is toxic to non-target terrestrial plants. canada.ca Specifically, dicotyledonous plants have been observed to be affected by this compound exposure, while monocotyledonous plants have not shown signs of toxicity up to the highest tested concentrations. regulations.gov However, it is important to note that some studies on plant toxicity did not include the current maximum registered application rates. regulations.gov The application of this compound has been shown to reduce the abundance of certain fungal groups in the phyllosphere, including potentially beneficial endophytic fungi. plos.org

This compound has been found to have various effects on soil invertebrates such as earthworms. In Eisenia fetida, exposure to this compound has been linked to morphological changes, weight loss, and even necrosis in muscle layers at high concentrations. researchgate.net It can also induce nerve and immunological toxicity, as well as oxidative stress. researchgate.netnih.gov Research indicates that this compound can bioaccumulate in earthworms, leading to reproductive toxicity by disrupting metabolic pathways. researchgate.netnih.gov Studies on Dendrobaena veneta showed that while adult survival was not affected, juvenile earthworms exhibited reduced body mass, indicating a higher sensitivity at this life stage. researchgate.net

Table 1: Effects of this compound on Earthworms

| Species | Observed Effects | Reference |

| Eisenia fetida | Morphological alterations, weight loss, hemo-limphatic edemas, necrosis, nerve and immunological toxicity, potential carcinogenic risks, oxidative stress, reproductive toxicity. | researchgate.netnih.gov |

| Dendrobaena veneta | No adverse effects on adult survival, but reduction in body mass of newly hatched juveniles. | researchgate.net |

| Eisenia fetida | Disruption of the AMP pathway, impacting reproduction. | nih.gov |

Research on avian species has revealed that this compound can have detrimental effects, particularly on reproduction. In a study on captive house sparrows (Passer domesticus), chronic exposure to this compound resulted in reduced growth and a higher mortality rate in chicks, with female chicks being more severely affected. nih.govcnrs.fr While clutch size and hatching success were not impacted, the post-hatching effects were significant. nih.govcnrs.fr Other studies have indicated that this compound can affect the metabolism and body condition of passerine birds. researchgate.netuclm.es On an acute basis, this compound is considered slightly toxic to birds, but dietary exposure toxicity ranges from practically non-toxic to highly toxic. regulations.gov The bobwhite quail has been identified as the most sensitive species in chronic toxicity testing, with reductions in offspring body weight, survival, and the number of eggs laid. regulations.gov

Table 2: Effects of this compound on Avian Species

| Species | Observed Effects | Reference |

| Passer domesticus (House Sparrow) | Reduced growth and higher mortality rate in chicks, especially females; altered metabolism and body condition. | nih.govcnrs.frresearchgate.netuclm.es |

| Bobwhite Quail | Reductions in offspring body weight, offspring survival, and number of eggs laid. NOEC and LOEL of 156 and 320 ppm respectively. | regulations.govepa.govepa.gov |

| Mallard Duck | Lower sensitivity compared to quail. | epa.govepa.gov |

| Zebra Finch | Most sensitive species in acute toxicity testing. | regulations.gov |

Effects on Non-Target Aquatic Organisms

This compound can enter aquatic environments through spray drift and runoff. canada.ca It is soluble in water and can persist in the water column and sediment. canada.ca

This compound has demonstrated toxicity to a range of fish species. canada.ca In the South American catfish (Rhamdia quelen), exposure to this compound has been shown to induce oxidative stress and cause lipid peroxidation in tissues. scielo.brnih.gov Studies on zebrafish (Danio rerio) have revealed that this compound can alter morphology, and behavior, and inhibit acetylcholinesterase (AChE) activity, which may be linked to reduced locomotion. nih.govresearchgate.net Furthermore, even at low concentrations, this compound can affect the liver morphology and function in zebrafish, disrupting homeostasis and physiology. tandfonline.com It has also been shown to act as an anti-estrogen-like chemical, inhibiting the expression of key enzymes and impairing steroid hormone biosynthesis, which can lead to reduced fecundity. nih.gov

The rainbow trout (Oncorhynchus mykiss) is considered one of the most sensitive fish species to this compound. epa.govepa.gov Studies have established its moderate toxicity, with observed sublethal effects including loss of equilibrium and lethargy. epa.govrasayanjournal.co.in The 96-hour LC50 for rainbow trout has been reported as 4.4 ppm. epa.govepa.gov For the sheepshead minnow (Cyprinodon variegatus), this compound is also moderately toxic with a reported LC50 of 5.9 ppm. epa.govepa.gov

Table 3: Acute and Chronic Effects of this compound on Various Fish Species

| Species | Endpoint | Value | Reference |

| Rhamdia quelen | 96-h LC50 | 5.3 mg/L | scielo.br |

| Danio rerio | 96-h LC50 | 19.7 mg/L | sci-hub.se |

| Cyprinodon variegatus | 96-h LC50 | 5.9 ppm | epa.govepa.gov |

| Oncorhynchus mykiss | 96-h LC50 | 4.4 ppm | epa.govepa.gov |

| Oncorhynchus mykiss | 96-h LC50 | 2.27 mg a.i./L | epa.gov |

| Oncorhynchus mykiss | Chronic MATC | 12-25 µg/L | epa.govepa.gov |

| Cyprinodon variegatus | Chronic MATC | 21.4-47.5 µg/L | epa.gov |

This compound is toxic to a variety of aquatic invertebrates. canada.ca For the water flea (Daphnia magna), this compound is moderately toxic on an acute basis, with a 48-hour EC50 of 3.53 mg/L. epa.govepa.govresearchgate.net Chronic exposure affects reproduction, with the number of newborns per female being a particularly sensitive parameter. scielo.brnih.gov Studies have shown that even after a recovery period in clean water, reproductive parameters may not return to normal. scielo.brredalyc.org

The amphipod Gammarus pulex has shown reduced feeding rates when consuming leaves exposed to this compound. scielo.brnih.gov The 96-hour LC50 for this species has been reported as 1643 µg/L. researchgate.netnih.gov this compound is highly toxic to the mysid shrimp (Americamysis bahia, formerly Mysidopsis bahia), with a 96-hour LC50 of 0.49 ppm. epa.govepa.govnih.gov Chronic studies on mysid shrimp show that reproductive success is the affected parameter. epa.gov

Chironomids appear to be less sensitive to this compound than daphnids or mysids. regulations.gov Chronic toxicity tests on Chironomus riparius have shown an EC50 for emergence of 2.97 mg/L. oup.com

Table 4: Acute and Chronic Effects of this compound on Aquatic Invertebrates

| Species | Endpoint | Value | Reference |

| Daphnia magna | 48-h EC50 | 3.53 mg/L | researchgate.net |

| Daphnia magna | 48-h LC50 | 4.0 ppm | epa.govepa.gov |

| Daphnia magna | 21-day MATC | 0.12-0.23 ppm | epa.gov |

| Gammarus pulex | 96-h LC50 | 1643 µg/L | researchgate.netnih.gov |

| Americamysis bahia | 96-h LC50 | 0.49 ppm | epa.govepa.govnih.gov |

| Americamysis bahia | Chronic MATC | 35-61 ppb | epa.gov |

| Chironomus dilutus | 28-d EC50 (emergence) | 2.97 mg/L | oup.com |

| Chironomus riparius | 28-d NOEC | 200 µg/L | redalyc.org |

Amphibians (e.g., Hyla intermedia)

This compound is recognized as being toxic to amphibians. canada.ca Chronic exposure studies on the Italian Tree Frog, Hyla intermedia, have revealed significant adverse effects. Tadpoles exposed to this compound from the Gosner developmental stage 25 until the completion of metamorphosis (a 78-day period) experienced a drastic decrease in metamorphic success compared to control groups. nih.gov The percentage of larvae surviving to metamorphosis was only 22.5% in groups exposed to higher concentrations and 36.25% in those exposed to lower concentrations, a sharp decline from the 86.25% success rate in the control group. nih.gov

The research highlighted a non-linear dose-response relationship before the onset of metamorphosis, where lower concentrations (5µg/L) induced greater effects on survival and deformity rates than higher concentrations (50µg/L). nih.gov However, during the metamorphic climax, this trend reversed, with metamorphosis initiation being reduced in a concentration-dependent manner. nih.gov Chronic larval exposure is also linked to tissue injuries and pathological changes in Hyla intermedia juveniles. chalmers.se Further studies have noted that amphibians are among the most sensitive aquatic taxa to chronic this compound exposure. oekotoxzentrum.ch Exposure has been shown to decrease metamorphosis rates in species like the Italian tree frog. escholarship.org

Key findings from a long-term study on Hyla intermedia are summarized below:

| Endpoint | Observation | Citation |

| Metamorphic Success | Drastic decrease in all this compound-exposed groups compared to control (86.25%). | nih.gov |

| Survival to Metamorphosis (Low Conc.) | 36.25% | nih.gov |

| Survival to Metamorphosis (High Conc.) | 22.5% | nih.gov |

| Developmental Rate | Reduction in developmental rates just prior to metamorphic climax. | nih.gov |

| Morphological Abnormalities | Strong correlation between exposure and abnormalities like tail malformations, scoliosis, and edema. | nih.gov |

Aquatic Plants (e.g., Macrophytes)

This compound is toxic to non-target freshwater plants, including macrophytes. canada.camdpi.com Studies on the aquatic macrophyte Bidens laevis evaluated the potential cyto- and genotoxicity of this compound at a range of concentrations. The research demonstrated that this compound was both cytotoxic and genotoxic to B. laevis at environmentally relevant levels. researchgate.net Analysis of mitosis in the root tips showed a decreased mitotic index and an increase in chromosomal aberrations at concentrations of 10 and 100 µg/L. researchgate.net

Furthermore, the specific growth rate for the total length of the plant decreased in those exposed to 0.1, 10, and 100 µg/L. researchgate.net The growth rate for roots specifically decreased in plants exposed to 0.1 and 10 µg/L, with a maximum root growth inhibition rate of 68.8%. researchgate.net In mesocosm experiments, this compound is also studied for its effects on macrophyte development as a standard endpoint for environmental assessment. aquacosm.eu The most sensitive aquatic organisms in chronic exposure scenarios include macrophytes. oekotoxzentrum.ch

Algae (e.g., Scenedesmus obliquus, Marine Algae)

This compound is toxic to both freshwater and marine algae. canada.camdpi.com The enantiomers of this compound have been shown to exhibit different levels of toxicity. One study found that R-(-)-tebuconazole was approximately 1.4 to 5.9 times more toxic to the freshwater green alga Scenedesmus obliquus than S-(+)-tebuconazole. scielo.brredalyc.orgresearchgate.netnih.gov This enantioselectivity suggests that assessing the ecotoxicological risks of this compound should consider the effects of its individual stereoisomers. redalyc.orgresearchgate.net Another study determined the single toxicity of five azole fungicides to Scenedesmus obliquus and found this compound to be the most toxic among them, based on EC50 values. e3s-conferences.org

Research has also indicated that fungicides like this compound can have indirect effects, potentially leading to algal blooms. By suppressing fungal parasites (chytrids) that naturally control cyanobacteria populations, this compound can facilitate the overgrowth of these bloom-forming algae. beyondpesticides.org In laboratory settings, environmentally relevant concentrations of this compound resulted in a significant reduction in infections by the chytrid parasite on cyanobacteria. beyondpesticides.org While some studies show this compound does not influence total algal biomass under certain conditions, others suggest that chronic exposure over longer periods, such as 35 days, can lead to a decrease in algal biomass. chalmers.se

The table below summarizes toxicity data for this compound on various algae species.

| Species | Endpoint | Result | Citation |

| Scenedesmus obliquus | Acute Toxicity | R-(-)-tebuconazole is 1.4-5.9x more toxic than S-(+)-tebuconazole. | nih.gov |

| Scenedesmus obliquus | Comparative Toxicity | This compound was the most toxic of five azole fungicides tested. | e3s-conferences.org |

| Pseudokirchneriella subcapitata | Genotoxicity (Comet Assay) | DNA damage observed at 3 and 6 mg/L. | conicet.gov.ar |

| Nannochloris oculata | Genotoxicity (Comet Assay) | DNA damage observed at 3 and 6 mg/L. | conicet.gov.ar |

| Selenastrum capricornutum | 5-Day EC50 | 2.73 mg/L | epa.gov |

| Scenedesmus subspicatus | 4-Day EC50 | 1.45 mg/L | epa.gov |

Mollusks (e.g., Crassostrea virginica, Cantareus aspersus)

This compound has demonstrated toxicity towards various mollusk species. scielo.brredalyc.org For the Eastern oyster, Crassostrea virginica, this compound is classified as moderately toxic based on shell deposition studies. epa.gov The 96-hour EC50 for C. virginica has been reported as 3.1 mg/L, with a No-Observed-Effect Concentration (NOEC) of 1.7 mg/L. canada.ca Another assessment noted intoxication of C. virginica embryos under laboratory conditions. redalyc.org

Genotoxic effects have been assessed in the terrestrial snail Cantareus aspersus. scielo.br Embryos exposed to a this compound-based fungicide showed concentration-dependent modifications in their DNA profiles from concentrations as low as 0.05 mg/L. nih.gov These changes, detected using Random Amplified Polymorphic DNA (RAPD) analysis, indicate a genotoxic potential at concentrations below recommended field application rates. nih.gov

The following table presents toxicity data for this compound on representative mollusk species.

| Species | Endpoint | Result | Citation |

| Crassostrea virginica | 96-hour EC50 (Shell Deposition) | 3.1 mg/L | canada.ca |

| Crassostrea virginica | 96-hour NOEC | 1.7 mg/L | canada.ca |

| Cantareus aspersus | Genotoxicity (Embryos) | DNA profile alterations observed from 0.05 mg/L. | nih.gov |

Genotoxicity and Sublethal Effects

DNA Damage Studies

This compound has been shown to induce genotoxic effects, specifically DNA damage, in a variety of non-target organisms. Studies using the comet assay have demonstrated that this compound can cause DNA fragmentation. For instance, in the human colon carcinoma cell line HCT116, this compound exposure led to a significant increase in reactive oxygen species (ROS), which in turn induced DNA fragmentation. nih.gov Similarly, in the HEp-2 human cell line, sub-cytotoxic concentrations of this compound induced DNA damage, suggesting a clastogenic effect. researchgate.netnih.govconicet.gov.ar

In an ecotoxicological context, the genotoxic potential has been confirmed in aquatic and terrestrial organisms. In the wetland macrophyte Bidens laevis, exposure to this compound led to an increase in chromosomal aberrations, indicating a mechanism of genotoxicity. researchgate.net The alkaline single-cell gel electrophoresis (comet) assay was used to assess DNA damage in the freshwater green algae Pseudokirchneriella subcapitata and Nannochloris oculata; this compound was found to be genotoxic to both species at concentrations of 3 and 6 mg/l. conicet.gov.ar Furthermore, the genotoxic potential of this compound was assessed in snail embryos of the species Cantareus aspersus, where individual changes were observed with this compound doses starting from 50 µg/L. scielo.br

Behavioral and Physiological Alterations

Exposure to this compound can lead to significant behavioral and physiological changes in non-target organisms. In fish, particularly zebrafish (Danio rerio), this compound has been observed to induce neurotoxicity and alter behavior. nih.gov Short-term exposure can cause loss of motor coordination and sluggishness. frontiersin.org Studies have shown that this compound exposure reduces the distance traveled and mean speed in adult zebrafish. nih.govresearchgate.net It can also alter exploratory behavior in zebrafish larvae, reducing the distance traveled and absolute turn angle. nih.gov These behavioral changes may be linked to the compound's effect on the cholinergic system, as this compound has been found to inhibit acetylcholinesterase (AChE) activity in both larvae and the adult zebrafish brain. nih.govresearchgate.net

Physiological alterations have also been documented. In male zebrafish, exposure to this compound resulted in increased levels of cholesterol, triglycerides, and vitellogenin. escholarship.org In amphibians such as Xenopus laevis, this compound exposure led to a decrease in wet weight and developmental delays. oekotoxzentrum.ch In crustaceans, toxic effects were observed when amphipods of the species Gammarus pulex were fed leaves exposed to this compound, which caused a reduction in the organisms' feed rate. scielo.brredalyc.org For daphnids, the number of newborns per female was a highly sensitive parameter to this compound exposure, and a recovery period was insufficient to restore normal reproduction parameters. scielo.br

Endocrine Disruption Potential

This compound has been identified as a potential endocrine disruptor, with studies indicating its ability to interfere with the normal functioning of hormonal systems in various species. beyondpesticides.orgresearchgate.net This disruption can occur through various mechanisms, including interactions with hormone-binding globulins and modulation of key enzymatic activities.

The thyroid endocrine system is essential for normal development and metabolism in vertebrates. In the bloodstream, thyroid hormones are primarily bound to transport proteins such as thyroid hormone-binding globulin (TBG) and transthyretin (TTR). frontiersin.orgaopwiki.org Any substance that interferes with this binding can disrupt thyroid hormone homeostasis.

In silico studies using molecular docking have explored the interaction between this compound and thyroid hormone-binding globulin. These computational analyses have shown that this compound has the potential to bind to thyroid hormone-binding globulin, suggesting a possible mechanism for thyroid disruption. nih.govresearchgate.net One such study reported a binding potency of -6.28 kcal/mol for this compound with the thyroid hormone-binding globulin (PDB ID: 2CEO). nih.gov Molecular dynamics simulations further suggested that this compound can form a stable complex with this protein, indicating a potential for endocrine and reproductive interruptions. nih.gov

Experimental studies in various animal models have provided further evidence of this compound's impact on the thyroid system. In zebrafish, parental exposure to this compound resulted in thyroid endocrine disruption in the offspring, indicating maternal transfer of the compound. nih.gov Specifically, exposure to 0.20 and 0.50 mg/L this compound decreased both thyroxine (T4) and 3,5,3'-triiodothyronine (T3) levels in female zebrafish. nih.gov Similarly, a study on house sparrows exposed to this compound showed a significant decrease in T4 levels, further supporting the hypothesis that this fungicide affects the thyroid endocrine axis. cnrs.frnih.gov

Sex hormone-binding globulin (SHBG) is a protein that binds to and transports sex hormones, such as testosterone (B1683101) and estradiol (B170435), in the blood, regulating their availability to target tissues. mdpi.com Chemicals that interfere with SHBG can disrupt the balance of these crucial hormones.

In silico molecular docking studies have been conducted to investigate the binding potential of this compound to SHBG. nih.govmdpi.com These studies have revealed that this compound can fit into the binding pocket of SHBG. One study calculated a binding score of -7.54 kcal/mol for this compound with SHBG (PDB ID: 1D2S), which was comparable to the native ligand dihydrotestosterone. nih.gov Molecular dynamics simulations also indicated a stable binding pattern, suggesting that this compound may lead to potent endocrine and reproductive disruptions by interacting with SHBG. nih.gov

Aromatase (CYP19) is a key enzyme responsible for the conversion of androgens to estrogens. uochb.cz Inhibition of aromatase activity can lead to an imbalance in sex hormones, which can have significant reproductive and developmental consequences. uochb.cz

Several studies have demonstrated that this compound can inhibit aromatase activity. acri.gov.twnih.govoekotoxzentrum.ch In pubertal rats, this compound was found to decrease serum aromatase activity and, consequently, reduce serum 17β-estradiol concentrations. acri.gov.tw Another study on male rats showed that pubertal exposure to this compound increased serum testosterone levels while lowering estradiol levels, an effect attributed to the inhibition of testicular aromatase activity. nih.gov The in vitro IC50 value for aromatase inhibition by this compound in primary rat Leydig cells was determined to be 40 μmol/L. nih.gov

In zebrafish, this compound exposure has been shown to induce a male-biased sex differentiation, which is consistent with its anti-estrogenic effects mediated through aromatase inhibition. researchgate.netresearchgate.net Studies have shown a reduction in the expression of cyp19a mRNA, the gene encoding for aromatase, leading to decreased 17β-estradiol levels and an imbalanced 17β-estradiol/testosterone ratio. researchgate.net

Table 1: Summary of this compound's Endocrine Disruption Potential

Enantioselective Ecotoxicity

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers: R-(-)-tebuconazole and S-(+)-tebuconazole. researchgate.netnih.gov Although they have the same chemical formula, these enantiomers can exhibit different biological activities and toxicities, a phenomenon known as enantioselectivity.

Research has shown that the two enantiomers of this compound can have different effects on non-target organisms. For example, the fungicidal activity against Botrytis cinerea was found to be 44 times higher for R-(-)-tebuconazole than for S-(+)-tebuconazole. researchgate.net

Studies on the acute toxicity of this compound enantiomers to various aquatic organisms have revealed significant differences. R-(-)-tebuconazole was found to be approximately 1.4 to 5.9 times more toxic than S-(+)-tebuconazole to Scenedesmus obliquus, Daphnia magna, and Danio rerio. nih.gov In chronic toxicity tests with Daphnia magna, S-tebuconazole was found to be more toxic than the racemic mixture. nih.gov

Enantioselectivity has also been observed in the bioaccumulation of this compound. In the earthworm Eisenia fetida, S-(+)-tebuconazole, the enantiomer with lower fungicidal activity, was found to accumulate preferentially. researchgate.net Conversely, in zebrafish, a preferential accumulation of (-)-R-tebuconazole was observed. capes.gov.br The biotransformation of this compound in earthworms is also enantioselective and mediated by cytochrome P450 enzymes. acs.org

Maternal exposure of zebrafish to this compound enantiomers has demonstrated enantioselective effects on the offspring. R-tebuconazole showed a higher impact on inducing malformations and decreasing swimming speed in F1 larvae compared to the S-enantiomer. researchgate.net Furthermore, significant enantioselective effects on thyroid hormone levels and the expression of genes along the hypothalamic-pituitary-thyroid (HPT) axis were observed in both the parent generation and their offspring. researchgate.net

The degradation of this compound in soil can also be enantioselective, with S-(+)-tebuconazole degrading faster than R-(-)-tebuconazole in some soil types. nih.gov The residue of this compound in soil can also have an enantioselective effect on the soil microbiota and the abundance of antibiotic resistance genes. nih.gov

Table 2: Enantioselective Ecotoxicity of this compound

V. Metabolism and Biotransformation in Biological Systems

Plant Metabolism

In plants, tebuconazole undergoes uptake, translocation, and metabolic degradation. The extent and nature of these processes can vary depending on the plant species and environmental conditions.

Uptake and Translocation Dynamics

This compound is a systemic fungicide, meaning it can be absorbed and moved within the plant. apsnet.org Studies have shown that its uptake and translocation efficiency are key to its effectiveness.

Root and Foliar Uptake : Research indicates that this compound can be efficiently absorbed by plant roots from the soil and subsequently transported upwards (acropetally) to the stem and leaves. apsnet.orgnih.gov Rapid uptake has been observed in tomato and bell pepper plants following soil drench applications. nih.gov The primary driver for the uptake and translocation of this compound into plant tissues is believed to be the plant's transpiration stream, suggesting a passive uptake mechanism. nih.gov

Distribution within the Plant : Once absorbed, the distribution of this compound is not uniform. In tomato plants, the majority of the fungicide tends to accumulate in the roots. nih.gov In contrast, bell pepper plants show accumulation in both the roots and the leaves. nih.gov The accumulation in fruits of both tomato and bell pepper is comparatively low. nih.gov

Limited Translocation Between Organs : The movement of this compound between different plant organs can be limited. In greenhouse experiments with wheat, very little of the total this compound content was found to translocate from the flag leaves to the ears (<1%) or from the ears to the flag leaves (a maximum of 3.55%). scu.edu.au However, a moderate level of redistribution (3.2-15.9%) was observed from the treated side to the untreated side of the wheat ears, which is significant for disease management. scu.edu.au

Interactive Table: this compound Translocation in Wheat

| Translocation Pathway | Percentage of Total AI Translocated | Reference |

| Flag Leaves to Ears | <1% | scu.edu.au |

| Ears to Flag Leaves | Up to 3.55% | scu.edu.au |

| Within Ear (Treated to Untreated Side) | 3.2% - 15.9% | scu.edu.au |

Metabolic Pathways and Metabolite Identification

Once inside the plant, this compound is metabolized into several breakdown products. While the parent compound often remains the major residue, in certain crops like wheat and peanuts, it is extensively metabolized. mdpi.comfao.org The primary metabolic transformations include oxidation of the tertiary butyl group and cleavage of the triazole moiety.

The most significant metabolites formed, particularly in rotational crops, are known as triazole derivative metabolites (TDMs). mdpi.comeurl-pesticides.eu These common metabolites can be formed from several different triazole fungicides. mdpi.comeurl-pesticides.eu

Key identified metabolites include:

1,2,4-triazole : This is a core breakdown product resulting from the cleavage of the this compound molecule. mdpi.comfao.org

Triazole Alanine (TA) : Often the most prominent TDM found in primary and rotational crops, especially in wheat grain and peanut kernels. mdpi.comfao.orgeurl-pesticides.eu

Triazole Lactic Acid (TLA) : Another common TDM, found predominantly in wheat straw. fao.orgeurl-pesticides.eu

Triazole Acetic Acid (TAA) : This metabolite is mainly found in cereals. fao.orgeurl-pesticides.eu

In peanut plants, for example, foliage contains mostly the parent this compound, but the nuts contain primarily the cleavage product triazole alanine (54.1% of the total radioactive residue), along with triazole lactic acid and 1,2,4-triazole (10% each). fao.org

Conjugation Processes

Following the initial metabolic reactions (Phase I), the resulting metabolites can undergo conjugation (Phase II), where they are linked to endogenous molecules like sugars or amino acids. This process generally increases the water solubility of the metabolites, facilitating their storage in vacuoles or incorporation into cell wall components (Phase III). nih.gov

In the metabolism of this compound in plants, the hydroxylated intermediate, hydroxy-tebuconazole, can be conjugated. fao.org Studies using Cannabis sativa callus cultures have identified glycosylation (conjugation with glucose) and further conjugation with malonic acid as key Phase II and III processes. nih.gov Evidence of minor amounts of cellulose conjugation has also been reported. fao.org

Animal Metabolism

In animals, this compound is also extensively metabolized. Studies in various mammalian and avian species have elucidated the primary biotransformation pathways.

Mammalian Metabolic Pathways (e.g., Rat, Goat, Hen)

Metabolism studies have been conducted in rats, lactating goats, and laying hens to model biotransformation in mammals and livestock. fao.orgfao.org The metabolic pathway is broadly similar across these species and shares characteristics with pathways observed in plants, primarily involving the oxidation of the t-butyl group. fao.org

Rat : In rats, the main metabolic pathway involves the oxidation of one of the methyl groups on the tertiary butyl moiety to form an alcohol (hydroxy-tebuconazole) and subsequently a carboxylic acid (this compound-carboxylic acid). fao.orgfao.org These metabolites are then often conjugated with glucuronic acid or sulfate before excretion. fao.org A notable sex-dependent difference is observed, with male rats excreting a lower proportion of metabolites in urine and a higher proportion in feces compared to females. fao.org Cleavage of the triazole moiety is also observed, primarily in males. fao.org

Goat : Metabolism in lactating goats is extensive. The primary metabolites identified are this compound-1-hydroxy and its glucuronide conjugate, which was found in all tissues, accounting for 46% to 77% of the total radioactive residue. fao.org

Hen : In laying hens, this compound is a major residue in fat and muscle. fao.org The main metabolite is this compound-1-hydroxy, present in all tissues and eggs. fao.org Further oxidation to this compound-carboxylic acid and conjugation to this compound-1-hydroxysulfate also occurs, particularly in the liver. fao.org Unlike in goats, cleavage of the triazole ring is a more significant pathway in hens, with 1,2,4-triazole being detected in muscle and eggs. fao.org

Hydroxylation and Carboxylation of Tertiary Butyl Moiety

The central feature of this compound metabolism in animals is the stepwise oxidation of the tertiary butyl group. fao.org This two-step process is a major detoxification pathway.

Hydroxylation : The first step is the hydroxylation of one of the methyl groups of the t-butyl moiety, catalyzed by cytochrome P450 enzymes. This reaction forms the primary alcohol metabolite, known as This compound-1-hydroxy (or hydroxy-tebuconazole). fao.org This metabolite is consistently found as a major product across different animal species. fao.org

Carboxylation : The alcohol group of hydroxy-tebuconazole is then further oxidized to a carboxylic acid, forming This compound-carboxylic acid . fao.org This metabolite is also a significant product found in the liver and excreta of studied animals. fao.org

Following these oxidations, the resulting hydroxyl and carboxyl groups provide sites for Phase II conjugation reactions, such as glucuronidation and sulfation, which facilitate the elimination of the metabolites from the body. fao.org

Interactive Table: Major this compound Metabolites in Animal Systems

| Animal | Key Tissues/Products | Major Metabolites | Reference |

| Rat | Excreta | This compound-1-hydroxy, this compound-carboxylic acid (and their conjugates) | fao.org |

| Goat | Tissues, Milk | This compound-1-hydroxy, this compound-1-OH-glucuronide | fao.org |

| Hen | Tissues, Eggs | This compound, this compound-1-hydroxy, this compound-carboxylic acid, 1,2,4-triazole | fao.org |

Glucuronide and Sulfate Conjugation

In animal systems, a key phase II metabolic pathway for this compound is conjugation with glucuronic acid and sulfate. Following initial oxidative transformations (Phase I), these conjugation reactions facilitate the excretion of the fungicide.

In mammals, the formation of glucuronide and sulfate conjugates is a significant route of detoxification. Studies in rats have shown that after the initial oxidation of the tertiary butyl moiety to alcohol (hydroxy) and carboxylic acid (carboxy) metabolites, these products are then conjugated. fao.orgnih.gov Metabolism in female rats preferentially leads to these simple oxidation products followed by conjugation to glucuronide and sulfate. nih.gov Similarly, human metabolism involves the formation of glucuronide conjugates of hydroxyl and carboxyl derivatives of this compound, which have been identified in urine. nih.gov

This pathway is not limited to mammals. Research on livestock has identified an alcohol glucuronide conjugate in rats and an alcohol sulfate conjugate in goats and laying hens. fao.orgfao.org In zebrafish, a Phase II metabolite, this compound sulfate (TEB-S), has also been identified, highlighting sulfation as a key biotransformation pathway in aquatic vertebrates. nih.gov

The table below summarizes the identified this compound conjugates in various animal species.

| Species | Conjugate Identified | Precursor Metabolite | Reference |

| Rat (Female) | Glucuronide, Sulfate | Hydroxy and Carboxy metabolites | nih.gov |

| Human | Glucuronide | Hydroxyl and Carboxyl derivatives | nih.gov |

| Goat | Sulfate | Alcohol derivative (HWG 2061) | fao.orgfao.org |

| Laying Hen | Sulfate | Alcohol derivative (HWG 2061) | fao.orgfao.org |

| Zebrafish | Sulfate | This compound | nih.gov |

Triol and Keto Acid Derivatives

Further oxidation of the primary metabolites of this compound can lead to the formation of more complex derivatives, particularly in a sex-dependent manner in some species. In male rats, the primary oxidation products—hydroxy and carboxy metabolites—undergo additional oxidation to form triol and keto acid derivatives. fao.orgnih.gov This indicates a more extensive metabolic pathway in males compared to the more direct conjugation pathway observed in females. nih.gov

Triazole Moiety Cleavage

A significant degradation pathway for this compound involves the cleavage of the stable 1,2,4-triazole ring. This metabolic step is crucial as it breaks down the core structure of the fungicide. This cleavage has been observed in both animal metabolism and microbial biotransformation.

In male rats, cleavage of the triazole moiety occurs, leading to the presence of free 1,2,4-triazole in the urine, accounting for approximately 5% of urinary metabolites. fao.orgnih.gov In plants, this compound can be extensively metabolized to form triazole derivative metabolites, including 1,2,4-triazole, triazole alanine, triazole lactic acid, and triazole acetic acid. mdpi.com Fungal degradation can also proceed via this route; for instance, a major metabolic pathway for this compound degradation by Trichoderma harzianum is the cleavage of the triazole ring. researchgate.netswst.org

Microbial Biotransformation

Microorganisms in soil and aquatic environments play a critical role in the environmental fate of this compound through various biotransformation processes.

Soil Microbial Metabolism

The degradation of this compound in soil is primarily a microbial process, though it is characterized by a long half-life, which can range from 49 to 610 days. mdpi.comresearchgate.net The rate of degradation is influenced by several factors, including soil pH, organic carbon content, soil biological properties, and the availability of other organic substrates for the degrading microorganisms. mdpi.comresearchgate.net While this compound can be persistent, its application at normal agronomic rates does not appear to have a significant long-term negative impact on the total soil microbial biomass or activity. nih.gov In some cases, it has been observed to stimulate the proliferation of organotrophic bacteria and fungi. researchgate.net

Aquatic Microbial Metabolism

In aquatic ecosystems, this compound can affect microbial communities and undergo biotransformation. Studies on aquatic biofilms, which consist of fungi, bacteria, and algae, show that chronic exposure to environmental concentrations of this compound can lead to a significant decrease in fungal biomass. nih.gov Despite this, the biofilms demonstrate a capacity to metabolize the fungicide, as evidenced by the release of unidentified transformation products into the water column after prolonged exposure. nih.gov The influence of this compound on aquatic microbial communities is considered moderate and is dependent on the specific characteristics of the ecosystem. tandfonline.com

Identification of Degrading Microorganisms

Several microbial species have been identified with the capability to degrade and biotransform this compound. These microorganisms utilize the fungicide as a source of carbon and energy, breaking it down into various metabolites.

Enterobacter sakazakii and Serratia sp. : Strains of these bacteria, isolated from soils with a history of this compound exposure, have demonstrated the ability to degrade the fungicide. nih.govtandfonline.comnih.govresearchgate.net In bioreactor cultivations, these isolates were capable of degrading up to 51% of an initial this compound concentration. nih.govtandfonline.com Specifically, Serratia marcescens has been studied for its this compound biodegradation capabilities. researcher.life

Cunninghamella elegans : This soil fungus is a well-studied model for xenobiotic metabolism and has shown significant efficacy in degrading this compound. nih.govst-andrews.ac.uk Approximately 98% of this compound was degraded by C. elegans within seven days, with the accumulation of five metabolites. nih.govresearchgate.netresearchgate.net The metabolic process is believed to involve cytochrome P450 (CYP) and flavin-dependent monooxygenase enzymes. nih.gov

Bacillus subtilis : The role of B. subtilis in this compound degradation is complex. Some studies indicate that this compound inhibits the growth of B. subtilis, with no degradation observed. researchgate.netresearchgate.netnih.gov Conversely, other research suggests that at low concentrations, this compound can stimulate the growth of B. subtilis and act synergistically to control plant diseases. researchgate.netresearchgate.net

Trichoderma harzianum : This mold is capable of biotransforming this compound. In one study, T. harzianum degraded 68% of the available this compound in vitro over 21 days. researchgate.netswst.org The primary degradation pathways identified were the cleavage of the triazole ring and oxidation of the tert-butyl moiety. researchgate.net Laboratory studies have shown degradation rates of 44.5–49.2%. researchgate.netnih.gov

The table below summarizes the degradation capabilities of the identified microorganisms.

| Microorganism | Degradation Capability | Key Findings | Reference(s) |

| Enterobacter sakazakii | Yes | Degraded 51% of initial concentration in bioreactors. | nih.govtandfonline.comnih.gov |

| Serratia sp. | Yes | Degraded 51% of initial concentration in bioreactors. | nih.govtandfonline.comnih.gov |

| Cunninghamella elegans | Yes | Degraded ~98% within 7 days; involves CYP enzymes. | nih.govresearchgate.netresearchgate.net |

| Bacillus subtilis | Contradictory | Some studies show inhibition by this compound; others suggest synergistic effects at low concentrations. | researchgate.netresearchgate.netnih.govresearchgate.net |

| Trichoderma harzianum | Yes | Degraded 68% in 21 days; major pathway is triazole ring cleavage. | researchgate.netswst.orgresearchgate.netnih.gov |

Vi. Analytical Methodologies for Tebuconazole and Its Metabolites

Sample Preparation Techniques

Effective sample preparation is fundamental to isolating tebuconazole from the matrix, removing interfering compounds, and concentrating the analyte for subsequent detection.

Various extraction methods are employed depending on the matrix and the desired level of sensitivity.

Organic Solvent Extraction: This is a common approach, utilizing solvents or solvent mixtures to dissolve this compound from the sample matrix. For instance, an acetone (B3395972)/water mixture (3:1) is frequently used to homogenize and extract this compound from plant materials such as grains, peanuts, and other crops epa.govfao.org. For processed peanut products, specific procedures include extraction from refined and crude peanut oil with hexane, followed by partitioning into acetonitrile (B52724) epa.govfao.orgepa.gov. Soapstock samples are extracted with ethyl acetate (B1210297), which is then sequentially partitioned against aqueous HCl and water epa.govfao.orgepa.gov. Ethyl acetate has also proven highly effective for extracting this compound residues from tomato samples isvsvegsci.in. For hair samples, acetonitrile has been identified as the most effective extraction solvent, with methanol (B129727) and acetone also demonstrating good efficiencies unimi.it. An ultrasound-assisted extraction technique, employing ethyl acetate, has been developed for the trace determination of this compound in garlic, soil, and water samples, enhancing extraction efficiency without requiring additional partitioning or cleaning steps nih.gov.

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to facilitate the extraction process. For example, this compound can be extracted from soil samples using microwave extraction with a 7:3 v/v mixture of methanol:water epa.gov.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is widely adopted for multi-residue pesticide analysis due to its simplicity, speed, and effectiveness across diverse food matrices researchgate.netscielo.brnih.gov. It typically involves extraction with acetonitrile, followed by the addition of salts (e.g., magnesium sulfate, sodium acetate) to induce phase separation and enhance the recovery of target analytes researchgate.netscielo.brresearchgate.net. This method has been successfully validated for this compound analysis in various commodities, including fruits, vegetables researchgate.netnih.gov, wine researchgate.net, and soil researchgate.netnih.gov. For instance, a QuEChERS method coupled with LC-MS/MS was satisfactorily validated for this compound in bean pods, achieving a limit of quantification (LOQ) of 0.01 mg/kg fao.orgfao.org.

Following extraction, clean-up steps are often necessary to remove matrix interferences that could affect the accuracy and sensitivity of the detection method.

Florisil: Florisil columns are commonly employed for purifying extracts, particularly those obtained via organic solvent extraction. For example, after partitioning acetone/water extracts into dichloromethane, a Florisil column can be used for clean-up fao.orgfao.orgfao.org. Research indicates that Florisil is more effective than silica (B1680970) gel in removing interfering compounds from tomato extracts scielo.br. It is also used for ginseng samples fao.org.

C-18 (Octadecylsilane): C-18 sorbents are frequently used in clean-up procedures, often in conjunction with QuEChERS or other solid-phase extraction (SPE) approaches epa.govfao.orgresearchgate.netresearchgate.netfao.orgfao.org.

Silica Columns: Silica gel column chromatography is utilized for purifying plant extracts epa.govfao.orgepa.govfao.orgfao.org. Silica gel is a polar adsorbent that effectively removes polar non-hydrocarbon interferences itrcweb.org. In some cases, such as for soil and water samples, the silica gel column clean-up step may be eliminated epa.govepa.gov.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique used for purifying complex plant extracts, especially those from matrices rich in lipids or large molecules, such as peanut products epa.govfao.orgepa.govfao.orgfao.org. This method helps to separate the analyte from high molecular weight co-extractives usgs.gov.

Dispersive Solid-Phase Extraction (d-SPE): Often integrated into QuEChERS methods, d-SPE involves adding a sorbent (e.g., primary secondary amine (PSA), C18) directly to the extract to remove specific interferences researchgate.netresearchgate.netscirp.orgresearchgate.net. For instance, PSA combined with MgSO4 has been used for clean-up in persimmon analysis nih.gov.

Chromatographic and Spectrometric Detection

The final stage of analysis involves the separation and quantification of this compound using highly sensitive instrumental techniques.

Gas chromatography-based methods are well-established for this compound analysis, offering good sensitivity and selectivity.

GC-NPD: Gas Chromatography with a Nitrogen-Phosphorus Detector is a common method for determining this compound in plant materials, soil, and water following appropriate extraction and clean-up epa.govfao.orgnih.govresearchgate.netfao.orgfao.orgfao.orgscispace.com. Limits of determination typically range from 0.01 to 0.05 mg/kg fao.orgfao.orgfao.org. Recovery rates reported for GC-NPD methods are generally high, ranging from 80% to 109% in various commodities, and 82% to 94% in peanuts, oil, and soapstock fao.org. A method utilizing Florisil clean-up achieved a mean recovery of 87.4% fao.org.

GC-ECD: Gas Chromatography with an Electron Capture Detector is also employed for this compound analysis, particularly in matrices like tomato fruits and soil isvsvegsci.in. Recoveries ranging from 85.00% to 94.00% in tomato and 81.67% to 89.67% in soil have been reported isvsvegsci.in. GC-ECD is considered a sensitive detection technique for organonitrogen pesticides and can be part of multi-residue analysis nih.govnih.govresearchgate.net.

GC-MS: Gas Chromatography coupled with Mass Spectrometry provides enhanced specificity and selectivity for this compound quantification researchgate.net. GC-MS, including ion trap mass spectrometry (GC-IT-MS), can be used for multi-residue determination researchgate.net. In some applications, an online microextraction procedure combined with GC-NPD or GC-MS allows for direct analysis without a separate clean-up step, achieving recoveries between 93% and 110% and limits of determination of 0.10 mg/kg for this compound in grapes, must, and wine scispace.com. GC/MS/MS is also utilized for soil samples nih.gov.

Table 1: Representative GC-based Analytical Performance for this compound

| Method | Matrix | LOQ (mg/kg or µg/kg) | Recovery (%) | Reference |

| GC-NPD | Plant material, soil, water | 0.01-0.05 | 80-109 | fao.orgfao.orgfao.org |

| GC-NPD | Peanuts, oil, soapstock | 0.01-0.05 | 82-94 | fao.org |

| GC-NPD | Ginseng | 0.03 (fresh), 0.06 (processed) | 80-120 | fao.org |

| GC-NPD | Garlic, soil, water | 1-10 µg/kg or µg/L | Not specified | nih.gov |

| GC-ECD | Tomato fruit, soil | Not specified | 81.67-94.00 | isvsvegsci.in |

| GC-MS | Grapes, must, wine | 0.10 | 93-110 | scispace.com |

| GC-IT-MS | Fruits, vegetables | 1.2-20 µg/kg | 68-121 | researchgate.net |

| GC-MS/MS | Soil | 0.02 | Not specified | nih.gov |

LC-MS/MS is a powerful and increasingly preferred technique for this compound analysis due to its high sensitivity, specificity, and ability to handle polar and thermally labile compounds without derivatization.

LC-MS/MS: This method is widely applied for this compound determination in diverse matrices, including soil epa.govresearchgate.net, water epa.govepa.govnih.gov, various plant matrices like orange fruit, pulp, oil, and juice fao.org, bean pods fao.orgfao.org, strawberry researchgate.net, and persimmon nih.gov. The technique typically employs electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) for quantification and confirmation fao.orgepa.govfao.orgepa.gov. The use of isotopic internal standards (e.g., this compound-15N3 or this compound-d6) is common to ensure method accuracy and compensate for matrix effects fao.orgunimi.itepa.govepa.govnih.gov.

UPLC-MS/MS and HPLC-MS/MS: These are high-performance variations of LC-MS/MS, offering improved chromatographic resolution and faster analysis times. For example, a Waters ACQUITY UPLC C18 column with a linear gradient of acetonitrile-water containing ammonium (B1175870) acetate has been used for the simultaneous quantification of this compound in soil researchgate.net. Chiral HPLC-MS/MS methods have been developed for the enantioselective determination of this compound enantiomers in matrices like strawberry researchgate.net.

Table 2: Representative LC-MS/MS-based Analytical Performance for this compound

| Method | Matrix | LOQ (mg/kg, ng/mL, or µg/kg) | Recovery (%) | Reference |

| LC-MS/MS | Soil | 10.0 ng/g | Not specified | epa.gov |

| LC-MS/MS | Orange fruit, pulp, oil, juice | 0.01 mg/kg | 80-118 | fao.org |

| LC-MS/MS | Bean pods | 0.01 mg/kg | Not specified | fao.orgfao.org |

| LC-MS/MS | Water | 0.05 ng/mL | Not specified | epa.gov |

| LC-MS/MS | Water, animal tissue | 3.89 pg/mL (water), 0.63 pg/mg (tissue) | 80.6-99.7 (water), 68.1-109 (tissue) | nih.gov |

| LC-MS/MS | Soil | 0.004 mg/kg | 82-102 | researchgate.net |

| LC-MS/MS | Strawberry (enantiomers) | 2.5 µg/kg | Not specified | researchgate.net |

| LC-MS/MS | Persimmon | 1.0 µg/kg | Acceptable | nih.gov |

| LC-MS/MS | Hair | 1.0 pg/mg hair | Good | unimi.it |

Immunochemical Assays

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), represent an alternative approach for this compound residue determination researchgate.net. These methods offer advantages in terms of speed and cost-effectiveness, making them suitable for situations requiring rapid screening of a large number of samples, especially when instrumental analysis methods might be too expensive or time-consuming due to extensive sample preparation and clean-up steps tandfonline.com.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a popular immunoassay for the quantitative detection of this compound due to its ease of use, rapid results, and cost-effectiveness doi.org. The development of competitive ELISAs typically involves raising antibodies against this compound derivatives.

For instance, a competitive ELISA was developed for the quantitative detection of this compound residues in cereal crops tandfonline.comtandfonline.com. This involved raising polyclonal antibodies in rabbits against two p-chloro substituted derivatives of this compound, which were conjugated to bovine serum albumin (BSA) tandfonline.comtandfonline.com. A standard curve generated with one of these antisera demonstrated a linear detection range for this compound between 0.02 and 20 µg/mL in 20% methanol tandfonline.comtandfonline.com. Furthermore, studies on the cross-reactivity of this antiserum showed minimal or no reaction with seven other commercially important triazole compounds, indicating good specificity tandfonline.comtandfonline.com. Validation of this ELISA using wheat leaf samples, analyzed concurrently by Gas Chromatography-Mass Spectrometry (GC-MS) and ELISA, revealed a highly significant correlation (R² > 0.9821) between the two analytical methods tandfonline.comtandfonline.com.

More recently, an indirect competitive ELISA (ic-ELISA) based on monoclonal antibodies (mAbs) has been developed for this compound detection in water, achieving a limit of detection (LOD) of 0.51 ng/mL doi.org. Another study established an ic-ELISA for screening this compound residues in aqueous samples using an innovative hapten design. This assay exhibited a linear range of calibration standard curves from 0.51 to 10.71 ng/mL, with cross-reactivities to other analogs being less than 6% researchgate.net. The detection limits for this compound in water samples using this immunoassay ranged from 0.197 to 0.297 ng/mL researchgate.netresearchgate.net.

Lateral Flow Immunoassay (LFIA) Applications

Lateral Flow Immunoassay (LFIA) offers a rapid and convenient alternative to traditional ELISA, particularly suitable for on-site detection, as it eliminates the need for washing steps and provides faster results doi.orgresearchgate.net. This compound test kits based on LFIA are available for detecting the fungicide in various matrices such as tissue, vegetable, and fruit samples, with a reported detection limit of 10 ppb and a detection time of 15 minutes ecalbio.com.

Recent advancements in LFIA for this compound detection include the development of gold nanoparticles-based and quantum dot beads-based fluorescence immunoassays. A gold nanoparticles-based LFIA, utilizing a highly sensitive monoclonal antibody (mAb 2H1C12), was developed and exhibited a detection limit of 2.5 ng/mL in working buffer doi.org. When applied to real agricultural samples, the LFIA showed detection limits of 75 ng/g in apple, 75 ng/g in cucumber, 35.5 ng/g in wheat, and 75 ng/g in soil samples doi.org. This performance meets the detection requirements for this compound in agricultural products as regulated by both China and the European Union doi.org. The qualitative results from this LFIA were consistent with quantitative results obtained by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) doi.org.

Another sensitive quantum dot beads-based fluorescence immunochromatographic test strip assay (QBs-FITSA) was developed for rapid and sensitive detection of this compound in agricultural products nih.govacs.org. This QBs-FITSA exhibited a linear detection range from 0.02 to 1.25 ng/mL, with an LOD of 0.02 ng/mL nih.govacs.org. This LOD is significantly lower than the maximum residue limit (MRL) of this compound (50 ng/mL) nih.gov. The QBs-FITSA can provide qualitative and semi-quantitative detection of this compound in agricultural product samples within 15 minutes researchgate.net.

Monoclonal Antibody Production and Characterization